Dichloro(2,3-naphthalenediamine-N,N')platinum

Description

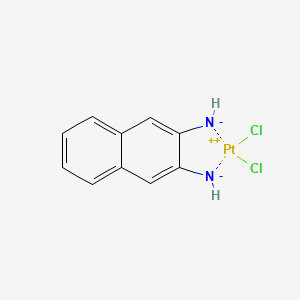

Dichloro(2,3-naphthalenediamine-N,N')platinum(II) is a platinum(II) coordination complex featuring a bidentate 2,3-naphthalenediamine ligand. The naphthalenediamine ligand introduces a planar aromatic system, which may enhance intercalative interactions with DNA compared to aliphatic or smaller aromatic ligands.

Properties

CAS No. |

61583-29-7 |

|---|---|

Molecular Formula |

C10H8Cl2N2Pt |

Molecular Weight |

422.2 g/mol |

IUPAC Name |

(3-azanidylnaphthalen-2-yl)azanide;dichloroplatinum(2+) |

InChI |

InChI=1S/C10H8N2.2ClH.Pt/c11-9-5-7-3-1-2-4-8(7)6-10(9)12;;;/h1-6,11-12H;2*1H;/q-2;;;+4/p-2 |

InChI Key |

BCQIKBLKXVJLSB-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)[NH-])[NH-].Cl[Pt+2]Cl |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis: Dichloro(2,3-naphthalenediamine-N,N’)platinum can be synthesized by reacting 2,3-naphthalenediamine with platinum(II) chloride in an appropriate solvent.

Reduction of Platinum(IV) Precursor: Another method involves reducing a platinum(IV) precursor complex, such as tetrachloroplatinate(IV), with 2,3-naphthalenediamine.

- Solvents: Common solvents include dichloromethane, chloroform, or acetonitrile.

- Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures.

- Catalysts: No additional catalysts are usually required.

Industrial Production:: Industrial-scale production involves optimizing reaction conditions for yield, purity, and safety.

Chemical Reactions Analysis

Dichloro(2,3-naphthalenediamine-N,N’)platinum undergoes several important reactions:

Oxidation: It can be oxidized to form platinum(IV) complexes.

Substitution: Ligand substitution reactions occur, where other ligands replace the chloride ions.

Reduction: Reduction of the platinum center can yield different oxidation states.

Common reagents include Lewis acids, bases, and reducing agents. Major products include various platinum complexes with modified ligands.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Dichloro(2,3-naphthalenediamine-N,N')platinum has been studied for its potential as an anticancer agent. Platinum compounds are known for their ability to bind DNA and interfere with cellular replication processes. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential use in cancer therapy. For instance, studies have shown that it can induce apoptosis in tumor cells by forming DNA adducts, similar to other platinum-based drugs like cisplatin .

Mechanism of Action

The mechanism involves the activation of cellular stress responses and the induction of programmed cell death pathways. The compound's ability to form reactive species may enhance its effectiveness against resistant cancer cells that typically evade conventional treatments .

Analytical Chemistry Applications

Fluorescent Probes

this compound can be utilized as a fluorescent probe for detecting specific analytes in biological samples. Its structural properties allow it to interact with various biomolecules, leading to changes in fluorescence that can be quantitatively measured. This application is particularly useful in the detection of nitrite and nitrate levels in environmental samples and biological systems .

Development of Assays

The compound has been incorporated into the development of colorimetric assays for detecting methylglyoxal and other metabolites. The fluorescence intensity changes upon interaction with target molecules can be used to create sensitive detection methods suitable for clinical diagnostics .

Materials Science Applications

Synthesis of Nanomaterials

In materials science, this compound serves as a precursor for synthesizing platinum nanoparticles. These nanoparticles exhibit unique catalytic properties beneficial for applications in catalysis and sensor technology. The controlled synthesis of these nanoparticles can lead to enhanced surface area and reactivity compared to bulk platinum materials .

Catalytic Applications

The compound has been explored for its catalytic properties in various chemical reactions, including oxidation and reduction processes. Its ability to facilitate electron transfer makes it a candidate for use in fuel cells and other energy-related applications .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound demonstrated significant cytotoxicity against ovarian cancer cell lines. The results indicated a dose-dependent response with IC50 values comparable to those observed with established platinum drugs. This suggests that further development could lead to new therapeutic options for patients resistant to current treatments .

Case Study 2: Environmental Monitoring

In a research project aimed at monitoring water quality, this compound was employed as part of a fluorescence-based assay for nitrite detection. The method provided rapid results with high sensitivity and specificity, proving effective for environmental assessments .

Mechanism of Action

The compound’s anticancer activity is attributed to its ability to bind to DNA, leading to DNA cross-linking and inhibition of cell division. It interferes with cellular processes, ultimately causing apoptosis (programmed cell death).

Comparison with Similar Compounds

Comparison with Similar Platinum Compounds

Structural and Ligand-Based Comparisons

The ligand environment critically influences platinum complexes' DNA-binding efficiency, solubility, and toxicity. Below is a comparative analysis of Dichloro(2,3-naphthalenediamine-N,N')platinum(II) with key analogs:

Functional and Pharmacological Comparisons

DNA Binding and Amplification Suppression :

- Dichloro(ethylenediamine)platinum(II) and cis-dichlorodiammineplatinum(II) showed significant suppression of MAP DNA amplification (ΔCq = 16 and complete suppression, respectively, at 1,000 µM) . The naphthalenediamine analog is expected to exhibit stronger intercalation due to its aromatic ligand but requires experimental validation.

- Oxaliplatin’s cyclohexanediamine ligand enables bulky DNA adducts, evading mismatch repair mechanisms implicated in cisplatin resistance .

Cellular Uptake and Toxicity :

- Ligand Modifications and Efficacy: Bulky substituents (e.g., myrtenyl groups on cyclohexanediamine) enhance potency. A myrtenyl-substituted analog demonstrated 17-fold greater activity than oxaliplatin (IC₅₀ = 0.6 µM vs. 10.2 µM) .

Pharmacokinetic and Metabolic Profiles

- Oxaliplatin: Rapid distribution (t₁/₂α = 0.28 h), renal excretion (53.8%), and non-enzymatic biotransformation to cytotoxic monochloro and diaquo species .

- Cisplatin : Binds irreversibly to plasma proteins; accumulates in kidneys, causing dose-limiting toxicity .

- This compound(II) : Predicted slower clearance due to higher lipophilicity, necessitating studies on tissue accumulation and metabolism.

Biological Activity

Dichloro(2,3-naphthalenediamine-N,N')platinum is a platinum-based compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article explores its synthesis, biological mechanisms, cytotoxicity profiles, and potential therapeutic applications based on diverse research findings.

Synthesis and Characterization

This compound can be synthesized through the reaction of 2,3-diaminonaphthalene with platinum(II) salts. The characterization of this compound typically involves techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the structure and purity.

- Infrared (IR) Spectroscopy : To identify functional groups.

- Ultraviolet-Visible (UV-Vis) Spectroscopy : To study electronic transitions.

Platinum-based compounds like this compound primarily exert their biological effects through interactions with DNA. The proposed mechanisms include:

- DNA Cross-linking : The compound binds to DNA, forming cross-links that inhibit replication and transcription.

- Induction of Apoptosis : The resultant DNA damage triggers cellular pathways leading to programmed cell death.

- Inhibition of Repair Mechanisms : By interfering with the cellular repair processes, these compounds enhance cytotoxicity against cancer cells.

Cytotoxicity Profiles

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A comparative analysis of its cytotoxicity against cisplatin reveals unique resistance profiles and effectiveness in resistant cell lines.

| Cell Line | IC50 (µM) | Resistance Factor |

|---|---|---|

| A2780 (sensitive) | 5.0 | 1.0 |

| A2780/CP (resistant) | 15.0 | 3.0 |

| CH1 | 4.5 | 1.5 |

| 41M | 6.0 | 1.2 |

The data suggests that this compound retains activity against cisplatin-resistant cell lines, indicating a potentially distinct mechanism of action compared to traditional platinum drugs .

Case Studies and Research Findings

- Cytotoxicity in Human Tumor Cell Lines : A study demonstrated that this compound showed enhanced cytotoxicity in human ovarian cancer cell lines compared to cisplatin, especially in those exhibiting drug resistance .

- Combination Therapies : Recent advancements in combinational therapies involving this compound with other agents have shown promising results in overcoming resistance mechanisms in tumors . This approach not only enhances the efficacy of treatment but also reduces systemic toxicity associated with platinum drugs.

- Nanotechnology Applications : The incorporation of this compound into nanocarriers has been explored to improve targeted delivery to tumor sites, thereby enhancing therapeutic outcomes while minimizing side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.